N-Boc-cis-4-hydroxy-L-proline: A Comprehensive Technical Guide for Advanced Research and Drug Development
N-Boc-cis-4-hydroxy-L-proline: A Comprehensive Technical Guide for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-cis-4-hydroxy-L-proline is a synthetically versatile building block of significant interest in medicinal chemistry and drug discovery. As a conformationally constrained, non-proteinogenic amino acid, it serves as a crucial component in the design and synthesis of peptidomimetics, therapeutic peptides, and complex small molecules. Its unique stereochemistry and functional group presentation allow for the precise control of molecular architecture, leading to compounds with enhanced biological activity, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Boc-cis-4-hydroxy-L-proline, tailored for professionals in the field of drug development and chemical research.
Core Chemical and Physical Properties
The fundamental properties of N-Boc-cis-4-hydroxy-L-proline are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₅ | [1][2][3] |
| Molecular Weight | 231.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 146 °C (decomposes) | [1] |
| Optical Rotation | [α]²⁰/D -50.0±3°, c = 0.67 in methanol (B129727) | [1] |
| Purity | ≥97% | [1] |
| CAS Number | 87691-27-8 | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the identity and purity of N-Boc-cis-4-hydroxy-L-proline.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Data available confirming the structure. |
| Mass Spectrometry | Expected molecular ion peaks corresponding to the molecular weight. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of N-Boc-cis-4-hydroxy-L-proline are crucial for its effective utilization in research and development.
Synthesis of N-Boc-cis-4-hydroxy-L-proline
The following protocol is a generalized procedure for the N-Boc protection of cis-4-hydroxy-L-proline.
Materials:
-
cis-4-Hydroxy-L-proline
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (TEA)
-
Dioxane and Water, or Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve cis-4-hydroxy-L-proline in a mixture of dioxane and water (or an appropriate solvent system).
-
Basification: Add sodium bicarbonate or triethylamine to the solution to create basic conditions.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane (or the reaction solvent) to the reaction mixture at 0 °C or room temperature.
-
Reaction Monitoring: Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidify the remaining aqueous solution to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-Boc-cis-4-hydroxy-L-proline can be purified by recrystallization or column chromatography to obtain a white solid.
// Nodes A [label="cis-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolution\n(Dioxane/Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Basification\n(NaHCO3 or TEA)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Addition of Boc₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Reaction Stirring\n(Monitored by TLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Work-up\n(Acidification & Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Purification\n(Recrystallization or Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="N-Boc-cis-4-hydroxy-L-proline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> F [color="#34A853"]; F -> G [color="#34A853"]; G -> H [color="#34A853"]; } Caption: Synthetic workflow for N-Boc protection.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is essential for determining the enantiomeric purity of N-Boc-cis-4-hydroxy-L-proline and its derivatives.
General Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A based columns), is typically effective.
-
Mobile Phase: A polar organic phase or a reversed-phase system can be employed.
-
Polar Organic Mode: Acetonitrile or methanol with a small amount of acid and base (e.g., acetic acid and triethylamine).
-
Reversed-Phase Mode: Acetonitrile/water or methanol/water with a volatile buffer like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate.
-
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Flow Rate: Typically around 1.0 mL/min.
The specific conditions may require optimization based on the exact derivative and the column used.
Applications in Drug Discovery and Development
N-Boc-cis-4-hydroxy-L-proline is a valuable building block in several areas of drug discovery.
Peptide Synthesis
The incorporation of N-Boc-cis-4-hydroxy-L-proline into peptides can induce specific secondary structures, such as β-turns, and enhance metabolic stability by introducing a non-natural amino acid. The Boc-protecting group is suitable for solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.[4]
// Nodes Resin [label="Solid Support (Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection1 [label="Boc Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Coupling with\nN-Boc-cis-4-hydroxy-L-proline", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection2 [label="Boc Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elongation [label="Further Amino Acid Couplings", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cleavage from Resin (e.g., HF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide [label="Purified Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Resin -> Deprotection1 [color="#34A853"]; Deprotection1 -> Coupling [color="#34A853"]; Coupling -> Deprotection2 [color="#34A853"]; Deprotection2 -> Elongation [color="#34A853"]; Elongation -> Cleavage [color="#34A853"]; Cleavage -> Peptide [color="#34A853"]; } Caption: Boc-SPPS workflow incorporation.
PROTACs and Antibody-Drug Conjugates (ADCs)
N-Boc-cis-4-hydroxy-L-proline serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based linker for proteolysis-targeting chimeras (PROTACs).[5] Its defined stereochemistry and rigidity can influence the spatial orientation and distance between the warhead and the targeting moiety, which is critical for the efficacy of these therapeutic modalities.
// Nodes TargetingMoiety [label="Targeting Moiety\n(e.g., Antibody or\nSmall Molecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="N-Boc-cis-4-hydroxy-L-proline\n(Linker Precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; Warhead [label="Payload / Warhead\n(e.g., Cytotoxic Drug or\nE3 Ligase Binder)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugate [label="ADC or PROTAC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TargetingMoiety -> Linker [label=" ", color="#5F6368"]; Linker -> Warhead [label=" ", color="#5F6368"]; Warhead -> Conjugate [label=" ", arrowhead=none, color="#5F6368"]; TargetingMoiety -> Conjugate [label=" ", arrowhead=none, color="#5F6368"]; Linker -> Conjugate [label=" ", color="#5F6368"]; } Caption: Role as a linker precursor.
Conformational Control in Small Molecules
The rigid pyrrolidine (B122466) ring of N-Boc-cis-4-hydroxy-L-proline can be exploited to control the conformation of small molecule drug candidates. The cis-stereochemistry of the hydroxyl group influences the pucker of the five-membered ring, which in turn affects the spatial arrangement of other substituents. This conformational constraint can lead to higher binding affinity and selectivity for biological targets. Studies have shown that substitutions on the proline ring can modulate the cis/trans isomerism of the amide bond and the endo/exo ring pucker, impacting molecular recognition.[6]
Conclusion
N-Boc-cis-4-hydroxy-L-proline is a cornerstone building block for modern drug discovery and development. Its well-defined chemical and physical properties, coupled with its synthetic tractability, make it an invaluable tool for medicinal chemists. The ability to impart conformational rigidity and introduce a key functional handle for further elaboration ensures its continued importance in the synthesis of sophisticated and potent therapeutic agents, including peptides, ADCs, and PROTACs. This guide provides the essential technical information for researchers and scientists to effectively harness the potential of this versatile molecule in their research endeavors.
References
- 1. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. N-Boc-cis-4-hydroxy-L-proline|CAS 87691-27-8|DC Chemicals [dcchemicals.com]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
